

Application Note: Structural Elucidation of Ismine Using NMR and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel compounds is a cornerstone of natural product chemistry and drug discovery. **Ismine**, a recently isolated alkaloid, has shown promising biological activity, necessitating a detailed structural characterization. This application note provides a comprehensive protocol for the structural elucidation of **Ismine**, a compound containing a key imine (-CH=N-) functionality, utilizing a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein are broadly applicable to the characterization of similar alkaloidal structures.

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Experimental Protocol: ESI-MS and ESI-MS/MS

Instrumentation:

• A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:



- Prepare a stock solution of the isolated **Ismine** at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 μg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

ESI-MS (Full Scan) Parameters:

• Ionization Mode: Positive

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

· Desolvation Gas Flow: 600 L/hr

Scan Range: m/z 100-1000

ESI-MS/MS (Product Ion Scan) Parameters:

- Select the protonated molecular ion ([M+H]+) of **Ismine** as the precursor ion.
- Apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
- Acquire the product ion spectrum.

Data Presentation: Mass Spectrometry of a Model Imine Alkaloid (N-benzylideneaniline)

As a representative example of an imine-containing compound, the mass spectral data for N-benzylideneaniline ($C_{13}H_{11}N$) is presented.



lon	Observed m/z	Interpretation	
[M+H]+	182.0964	Protonated molecular ion	
MS/MS Fragments			
m/z 180	180.xxxx	Loss of a hydrogen radical from the molecular ion	
m/z 104	104.xxxx	Fragment corresponding to [C ₇ H ₆ N] ⁺	
m/z 77	77.xxxx	Fragment corresponding to the phenyl group [C ₆ H ₅] ⁺	

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of a molecule. A combination of 1D and 2D NMR experiments is employed for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

• A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified Ismine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

1D NMR Experiments:

• ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.



 ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

Data Presentation: NMR Data for a Model Imine Alkaloid (N-benzylideneaniline)

The following tables summarize the ¹H and ¹³C NMR data for N-benzylideneaniline in CDCl₃.[1]

Table 2: ¹H NMR Data of N-benzylideneaniline (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.44	S	1H	-CH=N-
7.92-7.87	m	2H	Aromatic-H
7.49-7.43	m	3H	Aromatic-H
7.41-7.34	m	2H	Aromatic-H
7.26-7.20	m	3H	Aromatic-H

Table 3: 13C NMR Data of N-benzylideneaniline (100 MHz, CDCl₃)

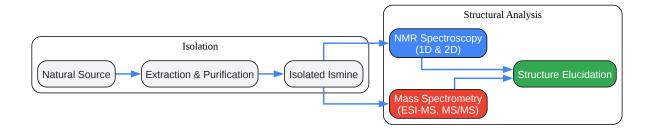


Chemical Shift (δ) ppm	Assignment
160.4	-CH=N-
152.1	Aromatic C-N
136.2	Aromatic C
131.3	Aromatic CH
129.1	Aromatic CH
128.8	Aromatic CH
125.9	Aromatic CH
120.8	Aromatic CH

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of an unknown alkaloid like **Ismine**.



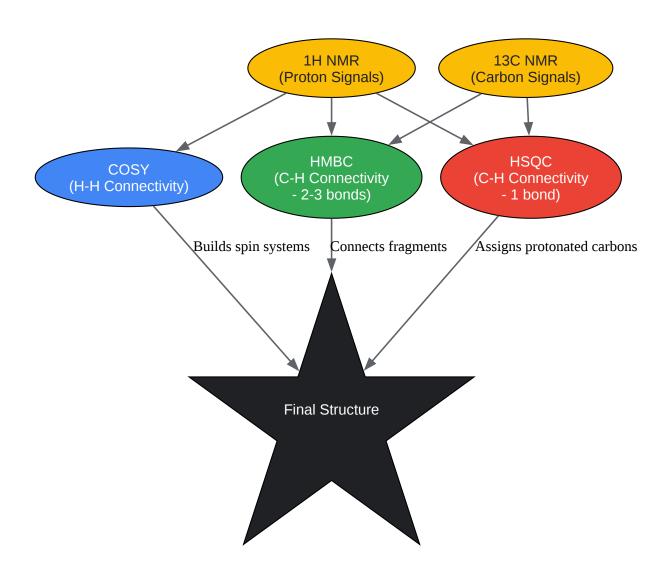
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Figure 1. Experimental workflow for **Ismine** structural elucidation.

NMR Data Integration Logic



The interplay between different 2D NMR experiments is crucial for piecing together the molecular structure.



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References

- 1. rsc.org [rsc.org]
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